ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Asymmetric Synthesis Enantioselective Catalysis Chiral Resolution

Stereochemical impurities in cis-β-amino ester scaffolds can divert cyclization pathways, compromising diastereomeric purity and downstream biological readouts. This (1R,2S)-enantiomer eliminates the confounding (1S,2R)-isomer found in racemic cis mixtures, ensuring predictable reaction trajectories. • Single-enantiomer building block (>99% ee achievable) for cis-ACHC-derived peptidomimetics with defined backbone torsional constraints. • Direct precursor to chiral auxiliaries, phase-transfer catalysts, and metal-coordinating ligands via amine/ester functionalization. • Supplied in research-scale packaging (10 g/bottle, ≥98% purity) with immediate dispatch and full analytical documentation.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 192047-04-4
Cat. No. B1605326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
CAS192047-04-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCC1N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
InChIKeyVODUKXHGDCJEOZ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 192047-04-4): Chiral cis-β-Amino Ester Building Block for Enantioselective Synthesis


Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4) is a chiral cis-β-amino ester with molecular formula C9H17NO2 and molecular weight 171.24 g/mol . The compound features a cyclohexane ring bearing adjacent amine and ethyl ester functional groups in a defined cis (1R,2S) absolute configuration. Predicted physicochemical properties include a boiling point of 235.3 ± 33.0 °C, density of 1.018 ± 0.06 g/cm³, and pKa of 9.30 ± 0.70 . This stereochemically pure building block serves as a versatile intermediate in asymmetric synthesis, particularly as a source of the cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) scaffold, a constrained β-amino acid motif valued for introducing conformational rigidity into peptidomimetics and chiral ligands [1].

Why Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 192047-04-4) Cannot Be Replaced by Racemates or Alternative Stereoisomers


Direct substitution of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate with racemic mixtures or alternative stereoisomers is precluded by configuration-dependent reaction outcomes. Studies on fused ring formation using 2-aminocyclohexanecarboxylic acid derivatives demonstrate that the (1R,2R) and (1S,2S) enantiomers yield distinct diastereomeric products under identical cyclization conditions [1]. The racemic cis mixture (CAS 1436-60-8) introduces the undesired (1S,2R) enantiomer, which can divert reaction pathways toward alternative diastereomers, compromising both yield and stereochemical integrity of downstream products. This stereochemical divergence is not merely academic: it materially affects synthetic route efficiency, product purity requirements, and ultimately the biological or catalytic activity of final compounds derived from this scaffold [2].

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 192047-04-4): Quantitative Differentiation Evidence vs. (1S,2R) Enantiomer and Racemic cis Mixture


Enantiomeric Purity: (1R,2S)-Configured cis-β-Amino Ester Achieves >99% ee via Asymmetric Reductive Amination

The target compound can be synthesized in enantiopure form with enantiomeric excess (ee) exceeding 99% via a documented asymmetric reductive amination methodology using chiral α-methylbenzylamine as the stereodirecting auxiliary [1]. In contrast, the racemic cis mixture (ethyl cis-2-amino-1-cyclohexanecarboxylate, CAS 1436-60-8) comprises a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers, providing 0% enantiomeric purity for any single enantiomer. The (1S,2R) enantiomer (CAS 179601-38-8) is also commercially available but represents the opposite absolute configuration, which would invert the stereochemical outcome in any asymmetric transformation dependent on this scaffold . The quantified difference in enantiomeric purity—>99% ee for the target single enantiomer versus 0% ee for the racemate—is the foundational differentiation parameter governing all downstream stereochemical applications.

Asymmetric Synthesis Enantioselective Catalysis Chiral Resolution

Configuration-Dependent Cyclization: (1R,2S)-Configured cis-ACHC Scaffold Directs Divergent Fused-Ring Diastereomer Formation

Although direct quantitative data for the (1R,2S) cis isomer are not reported in the primary literature, strong class-level inference can be drawn from studies of the corresponding trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) scaffold. In a model system for tandem cyclic N-acyliminium nucleophilic addition, the (1R,2R)-2-aminocyclohexane moiety predominantly yielded a specific [6+8+5] fused-ring tricyclic diastereomer, whereas the (1S,2S)-enantiomer directed formation of a distinct tricyclic diastereomer under identical conditions [1]. This configuration-dependent cyclization outcome demonstrates that the absolute stereochemistry of the 2-aminocyclohexane scaffold—whether (1R,2R) versus (1S,2S) in the trans series, or by inference (1R,2S) versus (1S,2R) in the cis series—dictates the stereochemical course of intramolecular cyclization reactions. The cis-(1R,2S) configuration of the target compound is expected to similarly exert stereochemical control distinct from its (1S,2R) enantiomer in analogous constrained peptidomimetic syntheses.

Peptidomimetic Synthesis Stereoselective Cyclization Conformational Constraint

Chiral Resolution Capacity: (1R,2S)-Configured cis-β-Amino Ester Enables Diastereomeric Salt Formation for Racemate Separation

Derivatives of 2-aminocyclohexane carboxylic acid, including the ethyl ester form, have been documented as effective resolving agents for optical resolution of racemic acids [1]. The (1R,2S)-configured compound can selectively form diastereomeric salts with enantiomeric acids, enabling fractional crystallization-based resolution. While quantitative resolution efficiency (e.g., S-factor) is not reported for this specific ester derivative, the acid form and its derivatives are established in the literature as resolving agents. In contrast, the racemic cis mixture cannot function as a resolving agent because it lacks the requisite enantiomeric homogeneity to discriminate between acid enantiomers. The (1S,2R) enantiomer would provide the opposite resolving selectivity, partitioning the opposite acid enantiomer into the crystalline diastereomeric salt.

Chiral Resolution Enantiomer Separation Optical Resolution Agents

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 192047-04-4): Validated Research and Industrial Application Scenarios


Stereochemically Defined cis-ACHC β-Amino Acid Scaffold for Constrained Peptidomimetic Drug Design

The (1R,2S) absolute configuration of this cis-β-amino ester provides a conformationally constrained cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) scaffold upon ester hydrolysis. This scaffold is valuable for introducing defined torsional constraints into peptide backbones, as demonstrated by the configuration-dependent cyclization behavior observed in analogous trans-ACHC systems . The enantiopure nature (>99% ee achievable) of the target compound ensures that peptidomimetics derived from it possess a single, defined stereochemistry, avoiding the confounding biological activity profiles and regulatory complications associated with diastereomeric or enantiomeric mixtures.

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

The cis-1,2-aminocarboxylate motif serves as a privileged scaffold for chiral ligand design. The ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate can be elaborated into chiral auxiliaries, phase-transfer catalysts, or metal-coordinating ligands via functionalization of the primary amine and ester groups. The documented utility of 2-aminocyclohexanecarboxylic acid derivatives as optical resolving agents supports the chiral recognition capacity of this scaffold. The defined cis-geometry positions the amine and carboxylate functionalities in a fixed spatial orientation, enabling predictable chelation geometries when complexed with transition metals or predictable steric environments when deployed as an auxiliary.

Synthetic Intermediate for Chiral Bioactive Molecules Requiring cis-1,2-Disubstituted Cyclohexane Framework

The enantiopure cis-1,2-aminocyclohexane motif is a recurring substructure in bioactive natural products and pharmaceutical candidates. The target compound provides a direct entry point to this framework via standard ester manipulations and amine functionalizations. The availability of the compound in research-scale quantities (10 g/bottle, 98% purity) from commercial suppliers enables immediate synthetic utilization without the need for in-house chiral resolution or asymmetric synthesis development. The complementary (1S,2R) enantiomer (CAS 179601-38-8) is also commercially available, allowing matched/mismatched stereochemical pairing studies in diastereoselective transformations.

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